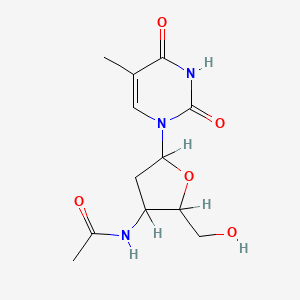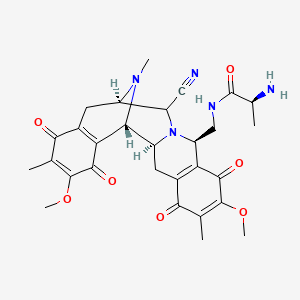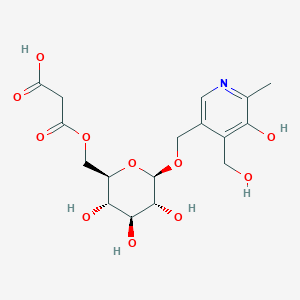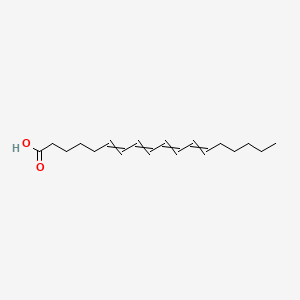
3-Methyl-1-heptene
描述
3-Methyl-1-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the first and second carbon atoms and a methyl group attached to the third carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-heptene can be synthesized through the dehydration of 3-methyl-1-heptanol, an alcohol. This process involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, at high temperatures. The reaction proceeds via an elimination mechanism, where the hydroxyl group is removed, forming a double bond .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound .
化学反应分析
Types of Reactions
3-Methyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Hydrogenation: Adding hydrogen to the double bond in the presence of a catalyst, such as palladium or platinum, converts the alkene into an alkane.
Halogenation: The addition of halogens (e.g., chlorine or bromine) across the double bond forms dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl or HBr) to the double bond forms alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Hydrogenation: Hydrogen gas (H2) with a metal catalyst (Pd, Pt).
Halogenation: Chlorine (Cl2) or bromine (Br2) in an inert solvent.
Hydrohalogenation: Hydrogen chloride (HCl) or hydrogen bromide (HBr) in an inert solvent.
Major Products Formed
Oxidation: Epoxides or diols.
Hydrogenation: 3-Methylheptane.
Halogenation: 3,4-Dihalo-3-methylheptane.
Hydrohalogenation: 3-Halo-3-methylheptane.
科学研究应用
3-Methyl-1-heptene is used in various scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics of alkenes.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-1-heptene in chemical reactions involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms across the double bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols .
相似化合物的比较
Similar Compounds
1-Heptene: A straight-chain alkene with a double bond between the first and second carbon atoms.
2-Methyl-1-heptene: A branched alkene with a methyl group attached to the second carbon atom.
3-Methyl-2-heptene: A branched alkene with a double bond between the second and third carbon atoms and a methyl group attached to the third carbon atom.
Uniqueness
3-Methyl-1-heptene is unique due to its specific structure, which includes a double bond at the first carbon and a methyl group at the third carbon. This structure influences its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
属性
IUPAC Name |
3-methylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5,8H,2,4,6-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMFTFWKTYXBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871101 | |
| Record name | 3-Methyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4810-09-7 | |
| Record name | 3-Methyl-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4810-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylhept-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004810097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylhept-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)

![(2S,5R,6R)-6-[[(2R)-2-[[(2-chloro-3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1196879.png)

![2-methyl-5-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1196883.png)





![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)

![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)

